Gallinacin-5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLPQDCERRGGFCSHKSCPPGIGRIGLCSKEDFCCRSRWYS |
Origin of Product |
United States |
Genetic and Genomic Architecture of Gallinacin 5
Genomic Localization and Organization within the Avian Beta-Defensin Cluster
Gallinacin-5 is located within a dense cluster of avian β-defensin genes on chicken chromosome 3. osti.govekb.eg Specifically, gallinacins 1 through 13 are mapped to an 86-kilobase region on chromosome 3q3.5-q3.7. osti.govnih.gov This clustering suggests that these genes likely arose from gene duplication events followed by diversification, allowing for a varied response to different pathogens. bioone.org The genomic organization of this cluster is largely conserved across various Galliformes species, indicating its evolutionary significance. nih.govphysiology.org
Exon-Intron Structure and Gene Configuration of this compound
The gene encoding this compound, like other gallinacin genes, possesses a characteristic structure of four exons separated by three introns of varying lengths. ekb.egnih.gov This conserved exon-intron arrangement is a hallmark of the avian β-defensin gene family. bioone.orgnih.gov The exons are the coding regions of the gene that are ultimately translated into the amino acid sequence of the this compound peptide, while the introns are non-coding regions that are spliced out during messenger RNA (mRNA) processing. goenomics.com
Genetic Polymorphism and Allelic Variation in this compound
The this compound gene exhibits genetic polymorphism, meaning there are variations in its DNA sequence among different individuals and chicken lines. nih.govscialert.net These variations, particularly single nucleotide polymorphisms (SNPs), have been a key focus of research.
Identification and Characterization of Single Nucleotide Polymorphisms (SNPs)
Researchers have identified several SNPs within the this compound gene. ekb.egnih.govscialert.net One notable study identified a C-to-A SNP within an exonic sequence of the this compound gene. nih.gov The rate of SNPs in the gallinacin gene region has been reported to be as high as 13.2 SNPs per kilobase, which is significantly higher than the average of 5 SNPs/kb across the entire chicken genome. nih.govasm.org Another study identified 18 SNPs in a 623 base pair fragment of the this compound gene when comparing Fayoumi and Rhode Island Red chicken breeds and their crosses. ekb.eg
The identification of these SNPs is often carried out using techniques like PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) and direct DNA sequencing. nih.gov
Impact of Non-Synonymous SNPs on Predicted Amino Acid Sequences
Table 1: Example of a Non-Synonymous SNP in this compound
| Nucleotide Change | Amino Acid Change | Reference |
| C to A | Proline to Threonine | nih.gov |
Linkage Disequilibrium and Haplotype Analysis within the Gallinacin Gene Cluster
Linkage disequilibrium (LD) refers to the non-random association of alleles at different loci. nih.gov Studies have investigated the LD and haplotype structures within the gallinacin gene cluster. Haplotypes are combinations of alleles (or SNPs) that are inherited together on the same chromosome.
While some research has noted that SNPs in different gallinacin genes, such as Gal3 and Gal7, were not in complete linkage disequilibrium, other studies have looked at haplotypes within specific populations. nih.gov For example, in a study involving Rhode Island Red and their crosses, the frequency of the CA genotype for the this compound gene was higher in the crossbred chickens. researchgate.net The analysis of haplotypes and LD can help in identifying specific genetic markers associated with desirable traits, such as disease resistance, for use in marker-assisted selection programs. geneticsmr.orgnih.gov However, the extensive recombination that can occur in some populations can also lead to a breakdown of LD between loci. nih.gov
Transcriptional Regulation and Expression Dynamics of Gallinacin 5
Basal Tissue-Specific Expression Patterns of Gallinacin-5 mRNA
This compound, also known as avian β-defensin 5, exhibits a distinct pattern of constitutive expression in various tissues, highlighting its role in frontline immune surveillance. Research has shown strong basal expression of Gal-5 mRNA in the tongue and bone marrow. uniprot.org In contrast, lower levels of expression are observed in the esophagus, trachea, lung, brain, and ovary. uniprot.org Specifically within the ovary, Gal-5 is expressed in the stroma but not in the follicles. uniprot.org
The tissue-specific expression of the gallinacin gene family, including Gal-5, allows for their classification into two main groups. nih.gov Gallinacins 1 through 7 (Gal1-7), which includes Gal-5, are predominantly expressed in the bone marrow and cells of the respiratory tract. nih.govbioone.org This localization underscores their importance as a bridge between the innate and adaptive immune responses in chickens. nih.gov
Table 1: Basal Expression of this compound mRNA in Chicken Tissues
| Tissue | Expression Level |
|---|---|
| Tongue | Strong uniprot.org |
| Bone Marrow | Strong uniprot.org |
| Esophagus | Low uniprot.org |
| Trachea | Low uniprot.org |
| Lung | Low uniprot.org |
| Brain | Low uniprot.org |
| Ovary | Low (stroma only) uniprot.org |
Inducible Expression of this compound in Response to Pathogenic Stimuli
The expression of Gal-5 is not static and can be significantly modulated in response to pathogenic challenges, a hallmark of its role in the innate immune response. veterinaryworld.org
Modulation by Bacterial Components (e.g., Lipopolysaccharides)
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of β-defensin expression. nih.govveterinaryworld.orgnih.govasm.org Studies have demonstrated that gallinacins, including by extension Gal-5, react to bacterial membrane components like LPS. nih.gov This interaction triggers an inflammatory response and upregulates the expression of these antimicrobial peptides. nih.gov For instance, in laying hens, the expression of certain gallinacins in the theca layer of ovarian follicles was found to increase in response to LPS injection. bioscientifica.comnih.gov This suggests a mechanism by which the host can bolster its defenses against bacterial invasion. bioscientifica.com
Response to Specific Bacterial Infections
Beyond general bacterial components, specific bacterial infections have been shown to influence Gal-5 expression. Research involving Salmonella enterica serovar Enteritidis, a significant pathogen in poultry, has highlighted the role of the gallinacin gene cluster in the immune response. nih.govasm.orgnih.gov While direct upregulation of Gal-5 during a Salmonella infection is an area of ongoing research, studies have shown associations between genetic variations (single-nucleotide polymorphisms or SNPs) in the Gal-5 gene and the antibody response to a Salmonella enteritidis vaccine. nih.govbu.edu.eg This suggests that the genetic makeup of the Gal-5 gene can influence the adaptive immune response to this pathogen. bu.edu.eg Furthermore, in chicks of the Rhode Island Red breed, a specific genotype of the Gal-5 gene was associated with lower Salmonella typhimurium bacterial counts and higher IgA and IgY antibody titers. researchgate.net
Molecular Mechanisms Governing this compound Gene Expression
The regulation of Gal-5 gene expression is a finely tuned process involving specific transcription factors and signaling pathways that translate pathogenic signals into a defensive response.
Identification of Putative Transcription Factor Binding Sites
The promoter regions of gallinacin genes, including Gal-5, contain binding sites for various transcription factors that are crucial for their expression. Analysis of the 5' upstream regions of GAL genes has identified common transcription factor binding sites. researchgate.net Among these, the JUN/FOS/AP1 complex is thought to play an important role in the induction of defensins. researchgate.net Additionally, transcription factors such as the vitamin D receptor (VDR), CEBPA, and CEBPB have been implicated in the regulation of host defense peptides. researchgate.net The presence of multiple binding sites for these and other transcription factors like MYOD1 and IKZF2 suggests a complex regulatory network that allows for a coordinated induction of the gallinacin gene family in response to stimuli like viral infections. researchgate.net
Signaling Pathways Involved in this compound Upregulation
The induction of gallinacin gene expression is mediated by specific signaling pathways. The Toll-like receptor (TLR) signaling pathway is a key player in recognizing pathogen-associated molecular patterns, such as LPS, and initiating an innate immune response. researchgate.net This often involves the activation of the NF-κB and AP-1 signaling pathways. asm.org Evidence suggests that Gal-6 expression, and likely other gallinacins, can be induced or upregulated via these pathways in the digestive tract. asm.org Furthermore, in response to viral infections, signaling through IRF7 and NF-κB pathways in tracheal epithelial cells leads to the activation of downstream immune responses, including the expression of gallinacin genes. researchgate.net
Biological Functions and Molecular Mechanisms of Gallinacin 5 Action
Role of Gallinacin-5 as a Key Avian Antimicrobial Peptide
This compound is a member of the gallinacin family of antimicrobial peptides (AMPs), which are the avian equivalent of mammalian β-defensins. nih.govasm.org These peptides are a crucial component of the innate immune system in poultry, providing a first line of defense against a wide array of microbial pathogens. nih.govresearchgate.net Gallinacins are small, cysteine-rich, cationic peptides, typically composed of fewer than 100 amino acids. nih.govasm.org Their structure is characterized by six cysteine residues that form three intramolecular disulfide bridges, a feature essential for their antimicrobial function. nih.govresearchgate.net
In chickens, the gallinacin genes, including this compound, are clustered together on chromosome 3. nih.govasm.org This genomic organization suggests that these genes likely arose from gene duplication events followed by diversification, leading to a variety of peptides with potentially different target specificities. bioone.org Gallinacins are expressed in various tissues involved in the innate immune response, such as the bone marrow, tongue, trachea, and bursa of Fabricius. nih.govveterinaryworld.org This widespread distribution underscores their importance in protecting the bird from infections at various potential entry points. nih.gov
Due to the lack of a superoxide (B77818) ion and myeloperoxidase in their heterophils (the avian equivalent of neutrophils), birds rely more heavily on non-oxidative defense mechanisms, including the action of lysozymes and cationic peptides like gallinacins. nih.gov These peptides can be rapidly mobilized to combat invading microbes. nih.gov Furthermore, the expression of some gallinacin genes has been shown to be inducible upon infection, highlighting their responsive role in the immune defense. asm.org The study of gallinacins, such as this compound, is of significant interest for developing alternatives to antibiotics in poultry production, given the rising concerns about antibiotic resistance. bioone.orgnih.gov
Spectrum of Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of antimicrobial activity, targeting a variety of pathogenic microorganisms. asm.org This wide-ranging efficacy is a hallmark of many antimicrobial peptides and is crucial for providing comprehensive protection against different types of infections.
Efficacy Against Gram-Positive Bacterial Pathogens
This compound has demonstrated activity against Gram-positive bacteria. asm.orgresearchgate.net Research on other gallinacins, such as Gallinacin-6, has shown potent bactericidal effects against Gram-positive pathogens like Clostridium perfringens and Staphylococcus aureus. nih.gov For instance, synthetic Gallinacin-6 was able to reduce the survival of C. perfringens and S. aureus to below detection levels at a concentration of 16 μg/ml. nih.gov While specific data for this compound's minimum inhibitory concentrations (MICs) against a wide range of Gram-positive bacteria is not as extensively detailed in the provided context, the general activity of the gallinacin family suggests its importance in combating these types of pathogens. asm.orgresearchgate.net
Efficacy Against Gram-Negative Bacterial Pathogens
This compound is also effective against Gram-negative bacteria. asm.orgveterinaryworld.org The gallinacin family, in general, plays a significant role in the innate immune response to Gram-negative bacterial infections. nih.govbioone.org Studies on Gallinacin-6 have shown its bactericidal activity against food-borne Gram-negative pathogens such as Campylobacter jejuni, Escherichia coli, and Salmonella enterica serovar Typhimurium. nih.govresearchgate.netasm.org In colony-counting assays, synthetic Gallinacin-6 demonstrated a rapid decline in the survival of C. jejuni and a slower but still effective reduction in E. coli and S. enterica serovar Typhimurium. nih.gov Given the structural and functional similarities within the gallinacin family, it is expected that this compound contributes to the defense against these significant poultry pathogens. nih.govasm.org
Activity Against Fungal and Yeast Microorganisms
The antimicrobial activity of the gallinacin family extends to fungal and yeast pathogens. researchgate.netcambridge.org For example, Gallinacin-6 has been shown to be effective against Candida albicans and Saccharomyces cerevisiae. nih.gov In laboratory tests, synthetic Gallinacin-6 reduced the survival of both of these yeasts to below the detection level at a concentration of 16 μg/ml. nih.gov This fungicidal activity highlights the versatility of gallinacins in targeting a diverse range of microbial threats.
Molecular Mechanisms of Pathogen Inactivation by this compound
The antimicrobial action of this compound, like other cationic antimicrobial peptides, is primarily directed at the microbial cell membrane. nih.govbioone.orgtandfonline.com This interaction ultimately leads to cell death through various mechanisms.
Electrostatic Interactions with Microbial Membrane Components
The initial and critical step in the mechanism of action of this compound is the electrostatic interaction between the positively charged peptide and the negatively charged components of the microbial cell membrane. nih.govveterinaryworld.orgtandfonline.com The outer membranes of Gram-negative bacteria are rich in lipopolysaccharides (LPS), while the cell walls of Gram-positive bacteria contain teichoic acids. veterinaryworld.org Both LPS and teichoic acids are anionic, providing a strong attraction for the cationic gallinacin peptides. veterinaryworld.org
This binding is thought to displace divalent cations like Mg2+ and Ca2+, which normally stabilize the outer membrane of Gram-negative bacteria. uu.nl The disruption of the outer membrane allows the peptide to access and interact with the inner cytoplasmic membrane. uu.nl The peptide then integrates into the lipid bilayer, leading to the formation of pores or channels. researchgate.netuu.nl This permeabilization of the membrane disrupts the electrochemical gradient, causing the leakage of essential ions and metabolites, and ultimately leading to cell death. nih.govresearchgate.net In addition to membrane disruption, some evidence suggests that once inside the cell, gallinacins can also inhibit the synthesis of DNA, RNA, and proteins, further contributing to pathogen inactivation. nih.govbioone.orgveterinaryworld.org
Compound Names
| Compound Name |
| Gallinacin-1 |
| Gallinacin-1α |
| Gallinacin-2 |
| Gallinacin-3 |
| Gallinacin-4 |
| This compound |
| Gallinacin-6 |
| Gallinacin-7 |
| Gallinacin-8 |
| Gallinacin-9 |
| Gallinacin-10 |
| Gallinacin-11 |
| Gallinacin-13 |
| LEAP-2 |
| Penicillin |
| Tetracycline |
| l-cysteine |
| Lipopolysaccharides |
| Teichoic acids |
| Lysozyme |
Antimicrobial Activity of Gallinacin-6 (as a proxy for Gallinacin family activity)
Interactive Data Table: Efficacy of Synthetic Gallinacin-6
| Pathogen | Type | Efficacy | Concentration |
|---|---|---|---|
| Clostridium perfringens | Gram-Positive Bacteria | Bactericidal | 16 µg/ml |
| Staphylococcus aureus | Gram-Positive Bacteria | Bactericidal | 16 µg/ml |
| Campylobacter jejuni | Gram-Negative Bacteria | Bactericidal | 16 µg/ml |
| Escherichia coli | Gram-Negative Bacteria | Bactericidal | >16 µg/ml |
| Salmonella enterica serovar Typhimurium | Gram-Negative Bacteria | Bactericidal | >16 µg/ml |
| Candida albicans | Yeast | Fungicidal | 16 µg/ml |
| Saccharomyces cerevisiae | Yeast | Fungicidal | 16 µg/ml |
Data derived from colony-counting assays where survival was reduced below detection levels.
Membrane Permeabilization and Disruption of Microbial Integrity
The primary mechanism by which this compound and other avian β-defensins exert their antimicrobial effect is through the direct compromise of microbial cell membranes. As cationic peptides, gallinacins possess a net positive charge, which facilitates a strong electrostatic attraction to the negatively charged components of microbial surfaces. veterinaryworld.org Key molecular targets include lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and lipoteichoic acids in the cell walls of Gram-positive bacteria. veterinaryworld.orgresearchgate.net
The initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization. This process disrupts the structural integrity of the cell, causing the formation of pores or channels. The consequence of this disruption is a loss of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. researchgate.net Studies on related defensins indicate that the structure of the N-terminal region of the peptide can influence the speed and efficiency of this permeabilization process. asm.org The morphological changes in bacteria treated with gallinacins, such as dose-dependent alterations, confirm this membrane-disruptive mode of action. asm.org
Table 1: Mechanism of Gallinacin-Mediated Membrane Disruption
| Step | Description | Key Molecular Interactions | Reference |
| 1. Electrostatic Attraction | The positively charged (cationic) gallinacin peptide is attracted to the negatively charged (anionic) surface of the microbial cell membrane. | Gallinacin's arginine and lysine (B10760008) residues interacting with bacterial lipopolysaccharides (LPS) or lipoteichoic acids. | veterinaryworld.orgresearchgate.net |
| 2. Membrane Insertion & Permeabilization | The peptide inserts into the lipid bilayer, disrupting its organization and creating pores or channels. | Interaction with membrane phospholipids. | veterinaryworld.orgresearchgate.net |
| 3. Disruption of Integrity | The formation of pores leads to the leakage of vital intracellular contents (ions, ATP) and the collapse of the electrochemical gradient across the membrane. | Loss of membrane potential and structural integrity. | researchgate.netupf.edu |
| 4. Cell Death | The irreversible damage to the cell membrane and loss of essential components result in microbial death. | Lysis and cell death. | veterinaryworld.orgresearchgate.net |
Inhibition of Intracellular Macromolecular Synthesis (e.g., DNA, RNA, Protein)
Beyond direct membrane disruption, evidence suggests that gallinacins can also exert their antimicrobial effects by penetrating the microbial cell and interfering with essential intracellular processes. Once inside the cytoplasm, these peptides can inhibit the synthesis of crucial macromolecules, including DNA, RNA, and proteins, effectively halting cell replication and function from within. veterinaryworld.orgresearchgate.netfrontiersin.org
This intracellular mode of action represents a secondary but critical assault on the pathogen. By blocking the pathways for DNA replication, transcription (RNA synthesis), and translation (protein synthesis), gallinacins ensure the cessation of all vital cellular activities, leading to the microbe's death. veterinaryworld.orgresearchgate.net While direct studies on this compound are specific, research on other members of the gallinacin family, such as gallinacin-8 and gallinacin-9, has demonstrated their capacity to inhibit macromolecular synthesis in Escherichia coli. scispace.com This mechanism is often investigated using macromolecular synthesis assays, which track the incorporation of radiolabeled precursors into DNA, RNA, proteins, and other cellular components to identify which pathway is inhibited. chemrxiv.orgcreative-biolabs.com
Contributions of this compound to Avian Host Defense and Innate Immune Homeostasis
This compound is an integral component of the avian innate immune system, playing a crucial role in the frontline defense against pathogens. nih.govasm.org As a member of the β-defensin family, known as gallinacins in poultry, it provides immediate, non-specific protection against a wide range of microbes, including both Gram-positive and Gram-negative bacteria. asm.orgebi.ac.uk The expression of gallinacins in mucosal tissues and immune organs like the bone marrow and bursa of Fabricius positions them as key effectors at sites of potential infection. nih.govasm.orgbioone.org
In addition to their direct bactericidal activity, gallinacins contribute significantly to maintaining immune homeostasis. They function as immunomodulatory molecules that can recruit and activate other cells of the immune system. frontiersin.org For instance, defensins can enhance the recruitment of granulocytes, macrophages, and lymphocytes to infected tissues, amplifying the immune response. nih.govasm.org This function suggests that gallinacins act as a critical link between the innate and the more specialized adaptive immune systems. nih.govbioone.org This connection is particularly vital for the developing immune systems of young birds, helping to orchestrate an effective defense during early exposure to pathogens like Salmonella enterica. bioone.org
Table 2: Role of Gallinacins in Avian Immunity
Evolutionary Biology of Gallinacin 5 and Beta Defensin Gene Families
Phylogenetic Relationships of Gallinacin-5 within the Avian Beta-Defensin Repertoire
The avian β-defensin (AvBD) genes are located in a dense cluster on chromosome 3 in chickens. mdpi.comd-nb.info In the chicken genome, 13 to 14 AvBD genes have been identified, designated Gallinacin-1 to 13 (or AvBD1-13), with AvBD14 also being reported. d-nb.infonih.govnih.govneueve.com Phylogenetic analyses of avian β-defensins reveal that most of these genes, including this compound, have evolved before the divergence of different bird species, as indicated by the presence of cross-species, gene-specific clusters. mdpi.com
A phylogenetic tree of avian β-defensins shows that this compound (AvBD5) clusters with its orthologs from other avian species, such as the duck (Apl_AvBD5) and goose. researchgate.netplos.org For instance, the full-length amino acid sequence of duck AvBD5 shares a high percentage of homology (97.0%) with chicken AvBD5. plos.org This close relationship suggests a shared ancestry and functional conservation. researchgate.net Furthermore, studies have shown a close evolutionary association between this compound and Ad-AvBD5, a β-defensin from the extinct adzebill. researchgate.netresearchgate.net
Evolutionary Conservation of this compound Amino Acid Sequences and Structural Motifs
This compound, like other avian β-defensins, is characterized by a conserved six-cysteine motif that is crucial for its structure and function. nih.govnih.gov This motif consists of six cysteine residues that form three intramolecular disulfide bonds, creating a stable, triple-stranded antiparallel β-sheet structure. mdpi.comnih.gov The spacing of these cysteine residues is a hallmark of the β-defensin family. nih.gov
The amino acid sequence of this compound shows a high degree of conservation across different avian species, particularly in the regions of the cysteine residues. plos.org In addition to the six cysteines, two glycine (B1666218) residues are also highly conserved within the β-defensin motif, suggesting their importance for the correct folding and conformation of the peptide. nih.gov The conservation of these structural motifs underscores their fundamental role in the antimicrobial activity of this compound. nih.gov While the mature peptide region shows conservation, the signal peptide of defensins often exhibits even greater conservation. nih.gov
Table 1: Conserved Features of Avian Beta-Defensins
| Feature | Description | Significance |
|---|---|---|
| Six-Cysteine Motif | A conserved pattern of six cysteine residues. | Forms three disulfide bonds, stabilizing the peptide's 3D structure. mdpi.comnih.gov |
| Disulfide Bridges | Covalent links between cysteine residues. | Essential for the characteristic β-sheet fold and biological activity. nih.gov |
| Conserved Glycine Residues | Two highly conserved glycine residues within the motif. | Important for proper folding and conformation of the peptide. nih.gov |
| Cationic Nature | High content of basic amino acid residues (lysine and arginine). | Facilitates interaction with negatively charged microbial membranes. nih.gov |
Adaptive Evolution and Diversification of the this compound Gene
The evolution of the β-defensin gene family, including this compound, is driven by a dynamic process of gene duplication, diversification, and selection pressures from pathogens. d-nb.infonih.gov While many AvBD genes are under negative (purifying) selection to maintain their essential functions, there is also evidence of episodic positive selection acting on specific sites. nih.govresearchgate.net This positive selection can lead to the diversification of the peptides' antimicrobial specificity. maynoothuniversity.ie
Studies have shown that the evolution of several AvBD genes, including AvBD5 (this compound), is significantly associated with ecological factors and life-history traits of different bird species. nih.gov This suggests that the selective pressures on these genes may vary depending on the specific pathogens encountered by a species in its environment. nih.gov The process of gene duplication followed by divergence has allowed for the evolution of new functions and microbial specificities within the avian β-defensin family. nih.govnih.govuu.nl
Research has also identified single nucleotide polymorphisms (SNPs) within the this compound gene. nih.govasm.org For example, a nonsynonymous SNP resulting in a proline to threonine amino acid change has been identified. nih.gov Such genetic variations can influence the immune response to pathogens like Salmonella enterica serovar Enteritidis. nih.govasm.org
Comparative Evolutionary Analysis with Mammalian Beta-Defensins
The β-defensin family is ancient, with its origins predating the divergence of birds and mammals approximately 310 million years ago. d-nb.infonih.gov This is supported by the fact that birds only possess β-defensins, suggesting that α- and θ-defensins, found in mammals, evolved later from a β-defensin ancestor. mdpi.comd-nb.infonih.gov Therefore, avian β-defensins like this compound are considered to be functional equivalents of mammalian β-defensins. nih.govasm.org
Comparative genomic analyses show that both avian and mammalian β-defensin genes are often found in clusters, suggesting a common evolutionary origin from a single ancestral gene that underwent duplication and diversification. d-nb.infonih.gov However, the evolutionary paths have diverged. For instance, while both avian and mammalian β-defensins have evolved rapidly, the specific gene duplication and loss events are often lineage-specific. nih.govmdpi.com
The fundamental structure, including the six-cysteine motif and the resulting β-sheet fold, is conserved between avian and mammalian β-defensins. nih.govnih.gov This structural conservation points to a shared mechanism of antimicrobial action, which primarily involves disrupting the integrity of microbial cell membranes. wikipedia.org Despite these similarities, there are also significant differences in the amino acid sequences outside of the conserved cysteine residues, which likely contribute to the different antimicrobial spectra observed between avian and mammalian defensins. nih.govnih.gov
Advanced Research Methodologies for Gallinacin 5 Studies
Molecular Genetic and Genomic Approaches
Molecular and genomic tools are fundamental to deciphering the genetic basis of Gallinacin-5 and its expression. These methods allow for precise analysis of the gene's sequence and its transcriptional activity in various tissues.
High-Throughput Gene Sequencing and SNP Discovery Pipelines
High-throughput sequencing technologies, such as next-generation sequencing (NGS), are pivotal for large-scale Single Nucleotide Polymorphism (SNP) discovery within the this compound gene, also known as avian beta-defensin 9 (AvBD9). mdpi.comnih.gov These approaches involve sequencing the genomes or transcriptomes of numerous individuals to identify genetic variations. mdpi.commdpi.comfrontiersin.org The process begins with creating reduced representation libraries to manage costs and focus on specific genomic regions, followed by sequencing on platforms like Illumina. mdpi.comuniprot.org The resulting sequence data is then aligned to a reference genome to call SNP variants. nih.govfrontiersin.org
These SNP discovery pipelines are instrumental in population genetics, helping to identify genetic markers associated with traits like disease resistance. nih.govmdpi.com For defensins like this compound, identifying SNPs can reveal alleles linked to enhanced antimicrobial function or altered expression levels, providing valuable insights for poultry breeding programs aimed at improving innate immunity. mdpi.comscispace.com While extensive SNP discovery has been performed for avian species, specific SNP validation for this compound remains an area of ongoing research. nih.govscispace.com
Table 1: Representative SNP Discovery Pipeline
| Step | Description | Rationale |
|---|---|---|
| 1. Sample Collection & DNA Extraction | High-quality DNA is isolated from a diverse population of chickens. | To capture a wide range of genetic variability within the species. |
| 2. Library Preparation | DNA is fragmented, and adapters are ligated for sequencing. Genome reduction techniques may be used. mdpi.com | Prepares the DNA for high-throughput sequencing and allows for multiplexing (sequencing multiple samples at once). mdpi.com |
| 3. High-Throughput Sequencing | The prepared library is sequenced using an NGS platform (e.g., Illumina). mdpi.com | Generates massive amounts of sequence data from the target gene or genome. |
| 4. Data Filtering & Alignment | Raw sequence reads are filtered for quality and aligned to a reference chicken genome. nih.gov | Ensures accuracy by removing low-quality data and mapping reads to their correct genomic location. |
| 5. Variant Calling & Annotation | SNPs and other variants (e.g., Indels) are identified by comparing the aligned sequences. nih.govfrontiersin.org | Detects genetic differences between individuals and annotates their potential functional impact (e.g., synonymous vs. non-synonymous). frontiersin.org |
| 6. Validation | Candidate SNPs are validated using targeted genotyping methods in a larger population. nih.gov | Confirms that the discovered SNPs are true polymorphisms and not sequencing errors. |
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Profiling
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a sensitive and widely used technique to measure the gene expression levels of this compound (AvBD9) in different tissues and under various conditions. nih.govresearchgate.net The method involves reverse transcribing the messenger RNA (mRNA) from a tissue sample into complementary DNA (cDNA), which is then used as a template for qPCR. researchgate.netnih.gov The qPCR process amplifies the target gene sequence, and fluorescence is used to monitor the amplification in real-time, allowing for quantification of the initial mRNA amount. nih.gov
Studies utilizing RT-qPCR have revealed the specific tissue distribution of this compound expression. High levels of this compound mRNA are consistently found in the proximal digestive tract, particularly the esophagus and crop. nih.govnih.gov Moderate expression is seen in the proventriculus, with lower levels detected throughout the rest of the intestinal tract. nih.govresearchgate.net Some studies also report high expression in the trachea and bone marrow. uniprot.orgvt.edu This expression pattern suggests a primary role for this compound in providing a first line of defense against ingested pathogens. nih.govnih.gov Furthermore, RT-qPCR is used to study how this compound expression is modulated, for instance, in response to bacterial components, showing its inducible nature. tandfonline.com
Table 2: Relative mRNA Expression of this compound (AvBD9) in Various Chicken Tissues
| Tissue | Relative Expression Level | Reference |
|---|---|---|
| Esophagus | High | nih.govnih.gov |
| Crop | High | nih.govnih.gov |
| Proventriculus | Moderate to High | nih.gov |
| Bone Marrow | High | uniprot.orgvt.edu |
| Tongue | High | uniprot.org |
| Trachea | High | vt.edu |
| Glandular Stomach | Moderate | nih.gov |
| Liver | Moderate | nih.govvt.edu |
| Intestinal Tract | Low | nih.govresearchgate.net |
| Spleen | Low | vt.edu |
Note: Expression levels are a qualitative summary from multiple studies. Actual levels can vary based on chicken breed, age, and health status. biorxiv.orgnih.gov
Bioinformatics and Computational Analysis
Bioinformatics provides the computational framework to interpret the sequence and structural data derived from molecular studies of this compound.
Sequence Alignment and Homology Modeling
Sequence alignment is a foundational bioinformatic method used to compare the amino acid sequence of this compound with other proteins, particularly other beta-defensins, to identify regions of similarity that may indicate functional or structural relationships. researchgate.net This process is a prerequisite for homology modeling, a computational technique used to predict the three-dimensional (3D) structure of a protein based on its sequence similarity to a protein with a known structure (a template). windows.net
For this compound, whose crystal structure may not be determined, its 3D model can be generated using the known structures of other avian or mammalian beta-defensins as templates. windows.net The process involves identifying a suitable template, aligning the this compound sequence to the template, building the model by copying the coordinates of the conserved residues, modeling the variable loop regions, and finally refining the entire structure to ensure stereochemical quality. The resulting model helps visualize the characteristic beta-defensin fold, including the three-stranded anti-parallel beta-sheet and the arrangement of its conserved cysteine residues, which are crucial for its structural stability and function. vt.edu
Phylogenetic Tree Construction and Evolutionary Rate Analysis
Phylogenetic analysis is used to infer the evolutionary history and relationships of this compound (AvBD9) with other defensin (B1577277) genes. researchgate.net By comparing the gene or protein sequences of this compound with its orthologs in other bird species (like turkey and quail) and with other paralogous avian beta-defensin genes (e.g., AvBD1, AvBD2), a phylogenetic tree can be constructed. nih.govresearchgate.net Methods like Maximum Likelihood or Bayesian Inference are commonly used to build these trees, where branch lengths represent the degree of evolutionary divergence. nih.gov
These analyses have shown that the 14 avian beta-defensin genes in chickens are clustered together on chromosome 3, indicating they arose from gene duplication events. vt.edunih.gov Phylogenetic trees reveal which defensins are more ancient and which have evolved more recently. researchgate.net Studies analyzing the evolutionary rates of these genes have found that AvBD9's evolution is significantly associated with ecological factors like habitat elevation. nih.gov This suggests that species-specific environmental pressures drive the diversification of these immune genes, tailoring the host's defense mechanisms to its specific niche. nih.gov
Promoter Region Analysis for Regulatory Element Prediction
Analyzing the promoter region of the this compound (AvBD9) gene is crucial for understanding how its expression is regulated. The promoter is the DNA sequence located upstream of the gene where transcription factors bind to initiate transcription. nih.gov In silico analysis of this region allows for the prediction of putative transcription factor binding sites (TFBS) and other regulatory elements. nih.govresearchgate.net
For the closely related Gallinacin-6 (also identified as AvBD9), analysis of its promoter region has identified several key putative regulatory elements. nih.govresearchgate.netresearchgate.net These findings suggest that this compound expression is likely controlled by complex signaling pathways involved in immunity and inflammation. The presence of these sites indicates that the gene's expression can be induced in response to infection or inflammatory stimuli. nih.govtandfonline.com
Table 3: Predicted Transcription Factor Binding Sites in the Gallinacin-6 (AvBD9) Promoter Region
| Putative Binding Site | Transcription Factor | Potential Function | Reference |
|---|---|---|---|
| TATA box | TATA-binding protein (TBP) | Core promoter element for initiating transcription. | nih.govresearchgate.netresearchgate.net |
| CCAAT box | CCAAT-enhancer-binding protein (C/EBP) | Regulation of gene expression in immune and inflammatory responses. | nih.govresearchgate.netresearchgate.net |
| NF-κB site | Nuclear Factor kappa B | Key regulator of inflammatory and immune responses. | nih.govresearchgate.netresearchgate.net |
| AP-1 site | Activator Protein 1 | Regulates gene expression in response to stress, infection, and inflammation. | nih.govresearchgate.nettandfonline.com |
| NF-IL6 site | Nuclear Factor for Interleukin-6 expression (C/EBPβ) | Involved in the acute-phase response and inflammation. | nih.govresearchgate.netresearchgate.net |
Source: Data derived from studies on the Gallinacin-6 gene, which has been identified as AvBD9. nih.govresearchgate.netuu.nl
Functional Characterization and Biological Activity Assays
The biological function of this compound, particularly its antimicrobial properties, is primarily investigated through a series of established in vitro assays. These methods are designed to quantify the peptide's effectiveness against various pathogens and to visualize its impact on microbial cell structure.
In vitro Antimicrobial Activity Assays (e.g., Broth Microdilution, Colony Counting)
The antimicrobial efficacy of this compound is determined using standardized laboratory techniques that measure its ability to inhibit microbial growth or to kill pathogens directly. The two primary methods employed are broth microdilution and colony counting assays.
The broth microdilution method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. bruker.comprotocols.io This technique involves preparing a series of dilutions of this compound in a liquid growth medium within a multi-well microtiter plate. bruker.comprotocols.io Each well is then inoculated with a standardized concentration of a specific microorganism. protocols.io After an incubation period, the wells are visually inspected or read with a spectrophotometer to find the lowest concentration of the peptide that prevents visible microbial growth; this concentration is defined as the MIC. protocols.io To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto solid agar (B569324). The lowest concentration that results in the death of 99.9% of the initial bacterial population is the MBC. protocols.ioasm.org While specific MIC values for this compound are not detailed in the provided research, studies on the related Gallinacin-3 have demonstrated MICs of 32 µg/mL against Escherichia coli, 16 µg/mL against Staphylococcus aureus, and 128 µg/mL against Salmonella typhi. researchgate.net
The colony counting assay provides a direct measure of a peptide's killing activity over time. In this assay, a standard number of bacterial or fungal cells (e.g., ~2.5 × 10^6 Colony Forming Units/ml) are incubated with various concentrations of the peptide for a set period, often a few hours. nih.govresearchgate.netuu.nl Aliquots are then taken, diluted, and spread onto agar plates. After incubation, the number of surviving colonies is counted to determine the reduction in viable organisms caused by the peptide. researchgate.net For instance, studies on the related Gallinacin-6 showed that treatment with 16 μg/ml resulted in a 3-log unit reduction (a 1,000-fold decrease) in Clostridium perfringens survival within 60 minutes, demonstrating rapid killing kinetics. nih.govasm.org
Table 1: Key Metrics in Antimicrobial Activity Assays
| Metric | Definition | Purpose |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. protocols.io | To determine the potency of the antimicrobial agent in inhibiting pathogen growth. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population. asm.org | To determine the concentration at which the agent is actively lethal to the pathogen. |
Electron Microscopy for Morphological Changes in Pathogens
To understand the mechanism by which this compound and related peptides kill pathogens, researchers employ electron microscopy . This powerful imaging technique allows for the high-resolution visualization of pathogen morphology, revealing structural damage inflicted by the antimicrobial peptide. news-medical.net Transmission electron microscopy (TEM) is particularly useful for observing internal cellular changes. nih.govresearchgate.net
Although specific TEM studies on this compound are not detailed, research on the highly similar β-defensin, Gallinacin-6, provides a clear example of this methodology's application. When Clostridium perfringens cells were treated with synthetic Gallinacin-6 and examined under TEM, researchers observed significant, dose-dependent morphological changes after just 30 minutes. nih.govresearchgate.netasm.org These changes included:
Intracellular granulation: The appearance of dense granules within the cytoplasm. nih.govresearchgate.net
Cytoplasm retraction: The shrinking of the cell's internal contents away from the cell wall. nih.govresearchgate.net
Irregular septum formation: Abnormalities in the cell division process. nih.govresearchgate.net
Cell lysis: The complete breakdown and rupture of the cell. nih.govresearchgate.net
These observations suggest that the peptide acts by disrupting the bacterial cell membrane and internal cellular processes, leading to cell death. nih.gov This method provides crucial visual evidence of the peptide's mode of action, complementing the quantitative data from MIC and colony counting assays. news-medical.net
Genetic Association and Linkage Analysis in Avian Populations
Research into the this compound gene (GAL5) has extended into population genetics, seeking to identify natural variations that influence disease resistance in chickens. These studies are fundamental for developing strategies to breed healthier poultry. nih.govbu.edu.eg
Association of this compound SNPs with Host Immune Response Traits
Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence. Scientists have investigated SNPs within the GAL5 gene to determine if they are associated with different immune responses among chickens. nih.govasm.org
In one study analyzing the response to Salmonella enterica serovar Enteritidis, a moderate association was found between a GAL5 SNP and the bacterial load in the cecum, as well as with the antibody response to a Salmonella vaccine. nih.goviastatedigitalpress.com This indicates that variations in the GAL5 gene can influence a chicken's ability to control Salmonella colonization and mount an effective vaccine response. nih.gov
Another study focusing on Salmonella typhimurium identified significant associations between GAL5 genotypes and immune traits. bu.edu.egresearchgate.net For example, in the Fayoumi chicken breed, a specific homozygous genotype (CC) at a GAL5 SNP was linked to significantly lower counts of S. typhimurium in the cecum and higher levels of IgA and IgY antibodies. bu.edu.egresearchgate.net Similarly, in a crossbreed, the AA genotype was associated with lower bacterial counts and higher antibody titers compared to the CA genotype. bu.edu.egresearchgate.net These findings directly link specific genetic markers within this compound to tangible immune phenotypes.
Table 2: Research Findings on this compound SNP Associations with Immune Traits
| Pathogen | Chicken Line | SNP Genotype | Associated Immune Trait | Source |
|---|---|---|---|---|
| S. enterica serovar Enteritidis | Broiler Cross | Not Specified | Moderate association with cecum bacterial load and vaccine antibody response. | nih.goviastatedigitalpress.com |
| S. typhimurium | Rhode Island Red (R) Breed | CC | Lower cecal bacterial count; higher IgA and IgY antibody titers. | bu.edu.egresearchgate.net |
| S. typhimurium | ½Fayoumi½RIR Crossbreed | AA | Lower cecal bacterial count and higher IgA/IgY titers compared to CA genotype. | bu.edu.egresearchgate.net |
Application in Marker-Assisted Selection Programs for Enhanced Disease Resistance
The identification of favorable SNPs within the this compound gene has significant practical implications for the poultry industry. These SNPs can be used as molecular markers in Marker-Assisted Selection (MAS) programs. bu.edu.egresearchgate.netnih.gov MAS is a breeding strategy that uses genetic markers to select for desirable traits, such as disease resistance, which are often difficult or expensive to measure directly. jofamericanscience.org
Future Directions and Emerging Research Avenues for Gallinacin 5
Comprehensive Structural-Functional Relationship Studies of Gallinacin-5 Peptides
A deeper understanding of the relationship between the structure of the this compound peptide and its function is essential for its potential therapeutic development. Gallinacins are characterized by their six cysteine residues that form three disulfide bridges, creating a specific three-dimensional structure crucial for their antimicrobial activity. nih.gov
Future research should focus on detailed structural analysis of the Gal-5 peptide using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies will provide high-resolution three-dimensional structures, revealing the precise spatial arrangement of amino acid residues. This structural information is critical for understanding how Gal-5 interacts with bacterial membranes.
Moreover, site-directed mutagenesis studies can be employed to systematically substitute individual amino acids within the Gal-5 sequence. By analyzing the functional consequences of these mutations, researchers can pinpoint key residues and domains responsible for its antimicrobial potency and spectrum. For instance, a nonsynonymous SNP has been identified in the Gal-5 gene that results in a proline to threonine amino acid change, and its association with antibody response has been noted. nih.gov Further investigation into such natural variations and engineered mutations will clarify their impact on peptide folding, stability, and biological activity. This knowledge will be invaluable for designing synthetic Gal-5 analogs with enhanced efficacy and specificity.
Exploration of Immunomodulatory Roles Beyond Direct Antimicrobial Activity
Future investigations should aim to comprehensively characterize the immunomodulatory effects of this compound. This includes examining its ability to influence the production of cytokines and chemokines, which are signaling molecules that orchestrate immune cell recruitment and activation. researchgate.net For example, studies on other avian β-defensins have shown they can induce the expression of various cytokines (Th1, Th2, and Th17) and stimulate signaling pathways like the MAPK pathway. researchgate.net It is crucial to determine if Gal-5 has similar or distinct effects.
Research should also explore the interaction of Gal-5 with host cell receptors. mdpi.com Identifying the specific receptors on immune cells, such as macrophages and dendritic cells, that recognize and respond to Gal-5 will be key to understanding its signaling mechanisms. This could involve pathways like those mediated by MyD88 and CD40, which have been implicated in the immunomodulatory functions of other chicken β-defensins. researchgate.net Uncovering these roles could open up new avenues for using Gal-5 not just as an antimicrobial, but also as a modulator of the immune system to improve host defense against a broader range of diseases. nih.gov
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology
To achieve a holistic understanding of this compound's role in host defense, future research must move towards the integration of multiple "omics" datasets. nih.gov This systems biology approach involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct a comprehensive picture of the biological processes influenced by Gal-5. nih.govresearchgate.net
Genomic and transcriptomic analyses have already identified SNPs and expression patterns of gallinacin genes in response to pathogens like Salmonella. nih.govveterinaryworld.org Future studies should expand on this by using RNA-sequencing to capture the full transcriptomic landscape of host cells in the presence and absence of Gal-5. This can reveal entire pathways and gene networks that are regulated by the peptide.
Proteomic studies can identify the proteins that physically interact with this compound, both within the host and in pathogens. This can shed light on its mechanisms of action and its immunomodulatory targets. Metabolomic analyses can then assess how Gal-5 affects the metabolic state of both host and microbial cells.
The primary challenge and goal will be the sophisticated computational integration of these large, diverse datasets. frontlinegenomics.comisglobal.org By employing advanced bioinformatics and computational tools, researchers can model the complex interplay between genes, proteins, and metabolites. frontlinegenomics.com This integrated, multi-omics approach will be instrumental in moving beyond the study of a single molecule to understanding the broader biological system in which this compound operates, ultimately revealing its full functional significance in poultry health and disease. researchgate.net
Q & A
Q. How should I design a hypothesis-driven study to investigate Gallinacin-5’s antimicrobial mechanisms?
Methodological Answer:
- Begin by formulating a testable hypothesis , such as "this compound disrupts bacterial membrane integrity via electrostatic interactions."
- Use controlled experiments with isogenic bacterial strains (e.g., wild-type vs. lipid-modified mutants) to isolate variables .
- Incorporate replication (n ≥ 3) and include negative controls (e.g., scrambled peptide sequences) to validate specificity .
- For quantitative analysis, employ techniques like fluorescence microscopy (membrane permeability assays) and isothermal titration calorimetry (binding affinity measurements) .
Q. What strategies ensure a comprehensive literature review on this compound’s structural and functional properties?
Methodological Answer:
- Use systematic keyword searches on databases like PubMed and Google Scholar (e.g., "this compound AND (antimicrobial OR structure-activity relationship)"), prioritizing high-impact journals and recent reviews .
- Apply citation chaining via the "Cited by" feature to identify newer studies building on foundational work .
- Critically evaluate contradictions, such as discrepancies in reported minimum inhibitory concentrations (MICs), by comparing experimental conditions (e.g., bacterial growth phase, peptide purity) .
Q. What are key experimental considerations for studying this compound’s stability under physiological conditions?
Methodological Answer:
- Design assays to simulate physiological environments (e.g., serum stability assays using human plasma at 37°C) .
- Quantify degradation kinetics via HPLC or mass spectrometry, with timepoints aligned with the peptide’s half-life predictions .
- Control for batch-to-batch variability by documenting peptide synthesis methods (e.g., solid-phase vs. recombinant expression) and purity thresholds (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across bacterial species?
Methodological Answer:
- Perform meta-analysis of published MICs, stratifying data by bacterial species, strain virulence, and assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Investigate confounding factors such as bacterial efflux pump activity or biofilm formation using genetic knockouts or transcriptional profiling .
- Apply multivariate regression to identify variables (e.g., pH, ionic strength) that correlate with efficacy discrepancies .
Q. What methodological rigor is required to optimize this compound’s bioactivity assays?
Methodological Answer:
- Validate assay reproducibility using orthogonal methods (e.g., checkerboard assays for synergy/antagonism with antibiotics) .
- Standardize inoculum preparation (e.g., McFarland standards) and include quality controls (e.g., reference antibiotics with known MICs) .
- For time-kill assays, ensure synchronized bacterial cultures and sample at intervals capturing both rapid and delayed effects .
Q. How can multi-omics approaches enhance understanding of this compound’s host-microbe interactions?
Methodological Answer:
- Combine transcriptomics (RNA-seq of treated bacteria) and proteomics (LC-MS/MS of membrane proteins) to map peptide-induced stress pathways .
- Integrate metabolomics (NMR or LC-MS) to identify bacterial metabolic shifts (e.g., lipid remodeling) as resistance mechanisms .
- Use network analysis tools (e.g., STRING, Cytoscape) to identify hub genes/proteins critical to this compound’s activity .
Q. What steps mitigate reproducibility challenges in this compound research?
Methodological Answer:
- Publish detailed protocols in supplementary materials, including raw data, instrument calibration records, and statistical code .
- Collaborate with independent labs for external validation of key findings (e.g., MICs, cytotoxicity profiles) .
- Document batch-specific peptide characteristics (e.g., endotoxin levels, aggregation state) that may influence outcomes .
Q. How to validate computational models predicting this compound’s membrane interactions?
Methodological Answer:
- Compare molecular dynamics simulations with experimental biophysical data (e.g., circular dichroism for secondary structure, surface plasmon resonance for binding kinetics) .
- Use alanine-scanning mutagenesis to test predicted critical residues for membrane binding .
- Iteratively refine models using iterative cycles of hypothesis generation and empirical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
